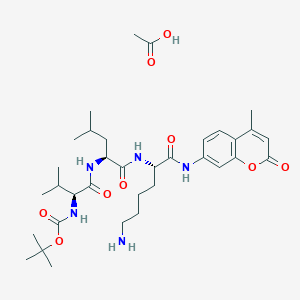
Boc-Val-Leu-Lys-AMC acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Val-Leu-Lys-AMC acetate (BVLK-AMC) is an acetate derivative of an amino acid sequence containing the amino acids Boc-Val-Leu-Lys-AMC. BVLK-AMC is a synthetic peptide that has been used in a variety of biochemical and physiological studies. This peptide has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs. BVLK-AMC acetate has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of certain drugs.
Wirkmechanismus
The mechanism of action of Boc-Val-Leu-Lys-AMC acetate acetate is not fully understood. However, it is believed that Boc-Val-Leu-Lys-AMC acetate acetate binds to certain receptors in the body, which then activate certain biochemical pathways. This activation of biochemical pathways is thought to be responsible for the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the body.
Biochemical and Physiological Effects
Boc-Val-Leu-Lys-AMC acetate acetate has been found to have a variety of biochemical and physiological effects on the body. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have an effect on the regulation of gene expression, as well as an effect on cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-Val-Leu-Lys-AMC acetate acetate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive peptide, which makes it an attractive option for laboratory experiments. Additionally, Boc-Val-Leu-Lys-AMC acetate acetate has a high degree of specificity, which makes it an ideal choice for experiments involving the study of the effects of certain compounds on the body. However, one of the main limitations of Boc-Val-Leu-Lys-AMC acetate acetate is that it is not very stable, and therefore it must be stored at low temperatures and away from light.
Zukünftige Richtungen
The use of Boc-Val-Leu-Lys-AMC acetate acetate in laboratory experiments has many potential future directions. For example, further research could be conducted to study the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the regulation of gene expression and cell proliferation and differentiation. Additionally, further research could be conducted to study the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the body’s immune system, as well as the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the body’s response to certain drugs. Furthermore, further research could be conducted to explore the potential therapeutic applications of Boc-Val-Leu-Lys-AMC acetate acetate, such as its potential use as an anti-inflammatory or anti-oxidant agent.
Synthesemethoden
Boc-Val-Leu-Lys-AMC acetate acetate is synthesized using a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is a method of synthesizing peptides using a solid support, such as a resin or a polymer. The peptide is attached to the solid support, and then the desired amino acid sequence is attached to the peptide. LPPS is a method of synthesizing peptides using a liquid reaction medium, such as a solution of an organic solvent. The peptide is attached to the liquid reaction medium, and then the desired amino acid sequence is attached to the peptide.
Wissenschaftliche Forschungsanwendungen
Boc-Val-Leu-Lys-AMC acetate acetate has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs. Boc-Val-Leu-Lys-AMC acetate acetate has also been used to study the effect of certain drugs on the body, as well as to study the biochemical and physiological effects of certain drugs. Boc-Val-Leu-Lys-AMC acetate acetate has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs.
Eigenschaften
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7.C2H4O2/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21;1-2(3)4/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42);1H3,(H,3,4)/t23-,24-,27-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNLWBGYYDEHG-RCLJCAKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-val-leu-lys-amc acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


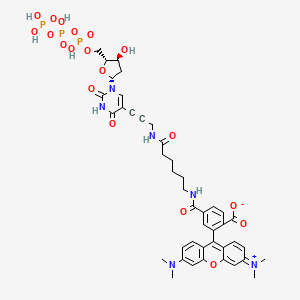

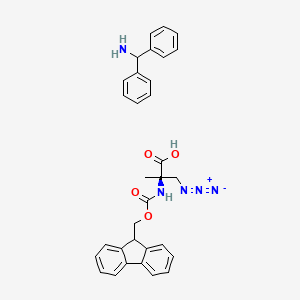

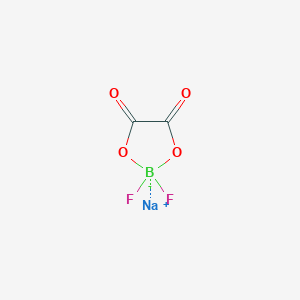

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

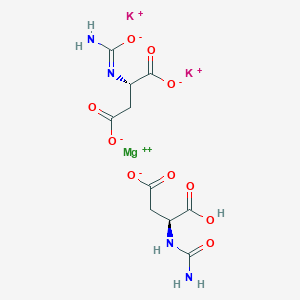
2, min. 95%](/img/structure/B6291211.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)

